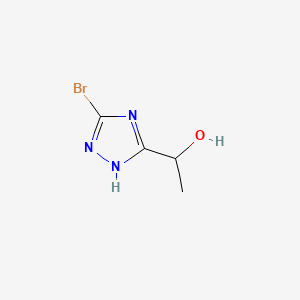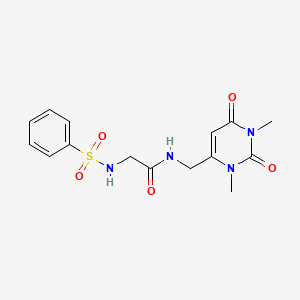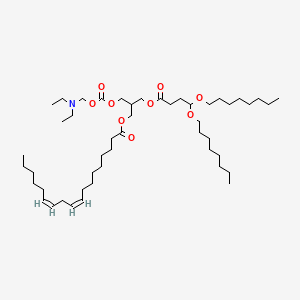
(9Z,12Z)-3-((4,4-Bis(octyloxy)butanoyl)oxy)-2-(((((diethylamino)methoxy)carbonyl)oxy)methyl)propyl octadeca-9,12-dienoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((4,4-Bis(octyloxy)butanoyl)oxy)-2-(((((diethylamino)methoxy)carbonyl)oxy)methyl)propyl (9Z,12Z)-octadeca-9,12-dienoate is a complex organic compound with a unique structure that combines multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4,4-Bis(octyloxy)butanoyl)oxy)-2-(((((diethylamino)methoxy)carbonyl)oxy)methyl)propyl (9Z,12Z)-octadeca-9,12-dienoate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through esterification and amidation reactions. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Additionally, purification methods such as chromatography and recrystallization are used to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
3-((4,4-Bis(octyloxy)butanoyl)oxy)-2-(((((diethylamino)methoxy)carbonyl)oxy)methyl)propyl (9Z,12Z)-octadeca-9,12-dienoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles (e.g., halides, amines), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved.
科学研究应用
3-((4,4-Bis(octyloxy)butanoyl)oxy)-2-(((((diethylamino)methoxy)carbonyl)oxy)methyl)propyl (9Z,12Z)-octadeca-9,12-dienoate has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new materials and compounds.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, such as drug delivery systems or as a component of pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, coatings, and other industrial products.
作用机制
The mechanism of action of 3-((4,4-Bis(octyloxy)butanoyl)oxy)-2-(((((diethylamino)methoxy)carbonyl)oxy)methyl)propyl (9Z,12Z)-octadeca-9,12-dienoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Esters: Compounds with similar ester functional groups, such as ethyl acetate or methyl butanoate.
Amides: Compounds with similar amide functional groups, such as acetamide or benzamide.
Polyfunctional Compounds: Other compounds with multiple functional groups, such as 3-((4,4-Bis(octyloxy)butanoyl)oxy)-2-(((((diethylamino)methoxy)carbonyl)oxy)methyl)propyl (9Z,12Z)-octadeca-9,12-dienoate.
Uniqueness
The uniqueness of 3-((4,4-Bis(octyloxy)butanoyl)oxy)-2-(((((diethylamino)methoxy)carbonyl)oxy)methyl)propyl (9Z,12Z)-octadeca-9,12-dienoate lies in its complex structure, which combines multiple functional groups in a single molecule. This complexity allows for a wide range of chemical reactions and interactions, making it a versatile compound for various scientific and industrial applications.
属性
分子式 |
C48H89NO9 |
|---|---|
分子量 |
824.2 g/mol |
IUPAC 名称 |
[2-(diethylaminomethoxycarbonyloxymethyl)-3-(4,4-dioctoxybutanoyloxy)propyl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C48H89NO9/c1-6-11-14-17-20-21-22-23-24-25-26-27-28-29-32-35-45(50)55-40-44(42-57-48(52)58-43-49(9-4)10-5)41-56-46(51)36-37-47(53-38-33-30-18-15-12-7-2)54-39-34-31-19-16-13-8-3/h20-21,23-24,44,47H,6-19,22,25-43H2,1-5H3/b21-20-,24-23- |
InChI 键 |
RBMTVKUXRSDWND-IFLFXUNCSA-N |
手性 SMILES |
CCCCCCCCOC(CCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)COC(=O)OCN(CC)CC)OCCCCCCCC |
规范 SMILES |
CCCCCCCCOC(CCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)COC(=O)OCN(CC)CC)OCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



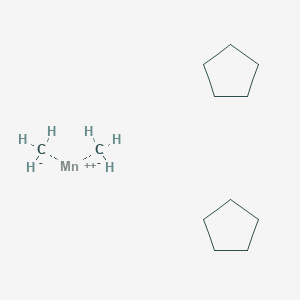
![(R)-1-((S)-1-Acryloylpiperidin-3-yl)-4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine 1-oxide](/img/structure/B14885720.png)
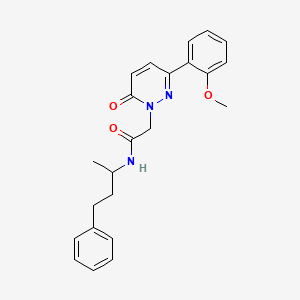
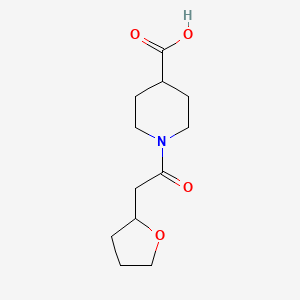
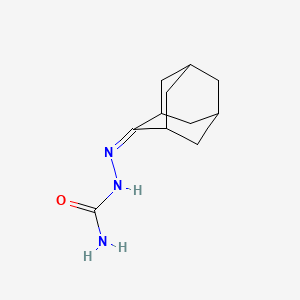
![2-Amino-6,8-dimethyl-6,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14885743.png)
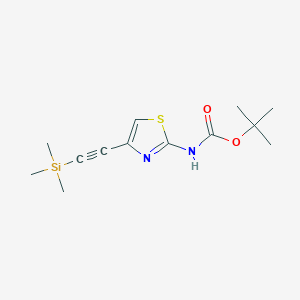
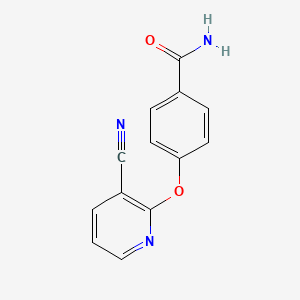
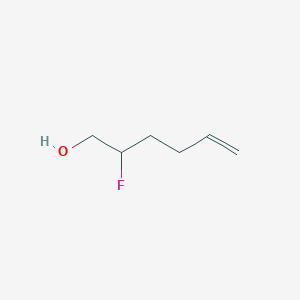

![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide](/img/structure/B14885790.png)
